Sodium 2-cyanocyclopent-1-en-1-aminide
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Overview
Description
Sodium 2-cyanocyclopent-1-en-1-aminide is a chemical compound with the molecular formula C6H7N2Na and a molecular weight of 130.12 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 2-cyanocyclopent-1-en-1-aminide typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 2-cyanocyclopent-1-en-1-aminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can react with electrophiles to form substituted derivatives, which can be further transformed into more complex molecules .
Scientific Research Applications
Sodium 2-cyanocyclopent-1-en-1-aminide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Sodium 2-cyanocyclopent-1-en-1-aminide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific conditions of the reaction . The pathways involved in its mechanism of action include binding to active sites on enzymes, altering their activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Sodium 2-cyanocyclopent-1-en-1-aminide can be compared with other similar compounds, such as cyclopentadienes and pentafulvenes . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, cyclopentadienes are commonly used as ligands in organometallic chemistry, while pentafulvenes are used in the synthesis of metallocenes .
Properties
IUPAC Name |
sodium;(2-cyanocyclopenten-1-yl)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2.Na/c7-4-5-2-1-3-6(5)8;/h8H,1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYFOOAPOIJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)[NH-])C#N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2Na |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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